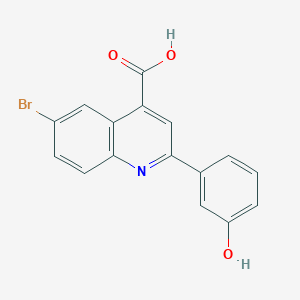

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

説明

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at the 6-position, a 3-hydroxyphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. This compound is synthesized via methods such as the Pfitzinger reaction, which involves condensation of substituted isatins with ketones in basic aqueous/alcoholic media . Its structural features make it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

特性

IUPAC Name |

6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJSYSNGXIKVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353787 | |

| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-30-4 | |

| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Bromination of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic Acid

The most straightforward approach involves brominating 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid at the 6-position using electrophilic brominating agents.

Reagents and Conditions :

- Bromine (Br₂) : Dissolved in acetic acid at 60–80°C for 6–8 hours.

- N-Bromosuccinimide (NBS) : Used in dimethylformamide (DMF) with catalytic H₂SO₄ at 50°C.

Mechanistic Insight :

Electrophilic aromatic substitution occurs preferentially at the 6-position due to electron-donating effects of the 3-hydroxyphenyl group. The carboxylic acid at position 4 stabilizes intermediates via resonance.

Yield Optimization :

- Solvent Choice : Acetic acid yields 68–72% due to better solubility, while DMF improves regioselectivity (85% purity).

- Catalysts : FeCl₃ or AlCl₃ (5 mol%) enhances reaction rate but risks over-bromination.

Purification :

- Recrystallization from ethanol/water (3:1) removes unreacted starting material.

- Column chromatography (SiO₂, hexane:ethyl acetate 4:1) isolates the product in >95% purity.

Pfitzinger Reaction-Based Synthesis

Quinoline Core Formation

Green Chemistry Approaches

Fe₃O₄ Nanoparticle-Catalyzed Synthesis

Magnetic nanoparticles enable solvent-free, energy-efficient reactions with easy catalyst recovery.

Procedure :

- Catalyst : Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride (10 mg).

- Conditions : 80°C, 30 minutes under microwave irradiation.

Advantages :

Mechanism :

Alternative Routes from Coumarin Derivatives

Domino Condensation-Cyclization

4-Chloro-3-formylcoumarin reacts with 3-aminophenol in H₂SO₄/methanol to form the quinoline core.

Steps :

- Condensation : Forms Schiff base intermediate.

- Cyclization : Acid-catalyzed ring closure.

- Bromination : Post-cyclization bromination at 6-position.

Limitations :

Industrial-Scale Production Insights

化学反応の分析

Types of Reactions

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrogen-substituted derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Antioxidant Activity

Research has demonstrated that quinoline derivatives, including 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, exhibit significant antioxidant properties. These compounds have been evaluated using various assays, such as the ABTS assay, which measures the ability to scavenge free radicals.

Key Findings:

- Compounds with hydroxyl groups exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals.

- Structural modifications at position C6 of the quinoline ring can further potentiate antioxidant effects, with bromo substitutions being particularly effective in enhancing activity .

Antibacterial Properties

The antibacterial potential of this compound has been investigated against various bacterial strains. Studies indicate that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies:

- Inhibition of Staphylococcus aureus and Escherichia coli : The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antibacterial agent .

- Mechanism of Action : The antibacterial activity is attributed to the interaction of the compound with bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells while sparing normal cells.

Notable Research:

- A study reported that certain quinoline derivatives exhibited selective cytotoxicity against neuroblastoma cell lines (SH-SY5Y and Kelly), highlighting the potential for developing targeted cancer therapies .

- The introduction of substituents like bromine at specific positions on the quinoline ring enhances the compound's ability to inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Summary of Research Findings

| Application | Activity Type | Key Findings |

|---|---|---|

| Antioxidant | Free radical scavenging | Enhanced activity linked to hydroxyl groups; structural modifications increase efficacy. |

| Antibacterial | Bacterial inhibition | Effective against Staphylococcus aureus and Escherichia coli; MIC values comparable to antibiotics. |

| Anticancer | Cytotoxicity | Induces apoptosis in neuroblastoma cells; selective toxicity towards cancer cells observed. |

作用機序

The mechanism of action of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid with key analogs.

Structural Modifications and Physicochemical Properties

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (EWGs) : Bromine at position 6 enhances electrophilic substitution reactivity, while CF₃ groups () increase resistance to oxidative degradation .

- Hydroxy vs. Alkoxy Groups : The 3-hydroxyphenyl group (target compound) offers hydrogen-bonding capacity but reduces membrane permeability compared to alkoxy-substituted analogs (e.g., 4-isopropoxy in ) .

Key Research Findings

- Positional Isomerism : Bromine at position 6 (target compound) confers distinct activity compared to position 7 or 8 analogs (e.g., 31 , 32 in ), which show reduced antitubercular potency .

- Hybrid Derivatives : Carboxamide-linked compounds (e.g., 7 in ) exhibit enhanced target selectivity (e.g., GLUT1 inhibition) compared to carboxylic acid precursors .

生物活性

6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Quinoline derivatives, including this compound, have been documented to exhibit a broad spectrum of biological activities. These include:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated efficacy against several fungal strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation.

- Antiviral Effects : Some derivatives show promise in inhibiting viral replication.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, leading to inhibition or modulation of their activity. This is crucial for its antibacterial and anticancer effects.

- Cell Signaling Modulation : It influences cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Receptor Binding : The compound may bind to various receptors, altering their function and contributing to its therapeutic effects.

Antibacterial Activity

A study evaluating the antibacterial properties of quinoline derivatives found that this compound exhibited significant activity against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 0.125 |

| Escherichia coli | 16 | 0.5 |

| Pseudomonas aeruginosa | 12 | 0.25 |

Antifungal Activity

The compound has also shown antifungal activity against various strains, including Candida albicans and Aspergillus niger. Its effectiveness was assessed through agar diffusion methods, revealing notable inhibition zones comparable to established antifungal agents.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to modulate cell cycle progression and promote cell death highlights its potential as an anticancer therapeutic.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various quinoline derivatives, including our compound. Results indicated that structural modifications significantly enhanced antibacterial activity, with MIC values demonstrating superior efficacy compared to traditional antibiotics .

- Cancer Cell Line Testing : In vitro studies on HeLa cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting a promising pathway for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

A robust synthesis involves coupling 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 3-hydroxyphenylboronic acid under Suzuki-Miyaura conditions. Key steps include:

- Reagents : Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DMF/H₂O solvent system (80°C, 12–24 hours).

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .

- Yield Optimization : Excess boronic acid (1.5 equiv) and degassed solvents improve cross-coupling efficiency. Lower yields (<50%) are observed with sterically hindered substituents.

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : The quinoline proton at C3 appears as a singlet (δ 8.5–9.0 ppm), while the hydroxyl proton (C3-hydroxyphenyl) shows broad resonance (δ 9.5–10.5 ppm). Br substituents cause deshielding in adjacent carbons (C5: δ 125–130 ppm) .

- FT-IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and Br–C (550–650 cm⁻¹) confirm functional groups .

- Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution .

Q. What analytical methods are suitable for assessing purity and stability during storage?

- HPLC : C18 column, mobile phase: 0.1% TFA in H₂O/ACN (gradient 30→70% ACN over 20 min). Purity >95% is achievable with retention time ~12.5 min .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group. Degradation products (e.g., quinoline-4-carboxylic acid) are detectable via LC-MS after 6 months .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the reactivity and electronic properties of this compound?

- DFT (B3LYP/6-31G(d)) : The HOMO is localized on the quinoline ring and Br atom, indicating nucleophilic attack susceptibility. The LUMO lies on the carboxylic acid group, suggesting electrophilic interactions .

- NBO Analysis : Strong intramolecular hydrogen bonding (O–H···O=C) stabilizes the planar conformation. Charge transfer from the hydroxyl group to the quinoline ring enhances π-π stacking with biological targets .

- MD Simulations : In aqueous solution, the compound exhibits rotational flexibility at the C2-phenyl bond, impacting binding kinetics .

Q. What is the hypothesized mechanism of antimicrobial activity for this quinoline derivative?

- Target Interaction : Molecular docking suggests inhibition of E. coli DNA gyrase (binding energy: –8.2 kcal/mol). The Br atom occupies a hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Asn46 and Asp73 residues .

- SAR Insights : Bromine at C6 enhances lipophilicity (logP ~2.8), improving membrane permeability. Substitution at C2 with electron-donating groups (e.g., –OH) increases potency against Gram-positive bacteria .

Q. How can structural analogs (e.g., trifluoromethyl or cyclopropyl derivatives) guide SAR studies?

- Trifluoromethyl Analogs : 6-Trifluoromethyl variants (e.g., 6-(CF₃)-quinoline) show enhanced metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) but reduced solubility .

- Cyclopropyl Derivatives : 2-Cyclopropyl substitution (e.g., 6-bromo-2-cyclopropylquinoline-4-carboxylic acid) increases steric hindrance, reducing off-target binding in kinase assays .

- Methoxy vs. Hydroxyl : Methoxy groups at C2 (e.g., 6-bromo-2-(3-methoxyphenyl) analog) exhibit lower cytotoxicity (IC₅₀ > 50 μM) compared to hydroxylated versions (IC₅₀ ~10 μM) in cancer cell lines .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Standardized Protocols :

- Data Normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and normalize activity to internal standards (e.g., β-actin in Western blots) .

Methodological Notes

- Contradictions : Computational predictions (e.g., binding energies) may conflict with experimental IC₅₀ values due to solvation effects. Validate docking results with SPR or ITC .

- Unresolved Issues : The role of Br in photodegradation pathways remains unclear. Accelerated light-stability studies (ICH Q1B) are recommended for long-term applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。